molecular formula C10H8N2O2 B7842086 2-Aminoquinoline-7-carboxylic acid

2-Aminoquinoline-7-carboxylic acid

Cat. No.: B7842086
M. Wt: 188.18 g/mol
InChI Key: ZPMHZVQNFAFZEK-UHFFFAOYSA-N
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Description

2-Aminoquinoline-7-carboxylic acid (CAS 1092287-45-0) is a multifunctional organic compound that integrates amine, carboxylic acid, and quinoline moieties, making it a valuable building block and directing group in synthetic organic chemistry. Its primary research application leverages the quinoline framework as a powerful bidentate directing group for achieving regioselective C–H bond functionalization, a cornerstone of modern synthetic methodology . This compound facilitates the strategic activation of inert carbon-hydrogen bonds, enabling highly selective halogenation (chlorination, bromination, iodination, and radiofluorination) to construct crucial carbon-halogen bonds for downstream cross-coupling reactions, such as Suzuki couplings . The carboxylic acid functional group further enhances its utility, allowing it to serve as a directing group in its own right or to be readily transformed into other derivatives like amides, thereby expanding its scope as a synthetic handle . Beyond synthesis, this molecule demonstrates significant value in materials science, where it has been shown to act as an effective mixed-type corrosion inhibitor for mild steel in acidic environments, with inhibition efficiency exceeding 90% at specific concentrations . Its adsorption on metal surfaces follows a Langmuir isotherm, forming a protective layer that mitigates corrosion. The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle the product in a well-ventilated laboratory, sealed in a dry, dark place at room temperature .

Properties

IUPAC Name

2-aminoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHZVQNFAFZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Catalyzed Cross-Coupling and Carbonylation

A promising route involves introducing the carboxylic acid group at position 7 via palladium-catalyzed carbonylation. Starting from 7-bromoquinoline derivatives, bromine substitution with carbon monoxide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) generates the carboxylic acid functionality. For instance, 7-bromo-2-nitroquinoline can undergo carbonylation in a mixture of methanol and triethylamine under 50 psi CO pressure at 80°C for 12 hours, yielding 2-nitroquinoline-7-carboxylic acid with 70–75% efficiency. Subsequent reduction of the nitro group at position 2 using hydrogen gas (H₂, 1 atm) over a Raney nickel catalyst at room temperature produces the target 2-aminoquinoline-7-carboxylic acid (85–90% yield).

Key Advantages :

  • High regioselectivity for the 7-position.

  • Compatibility with diverse protecting groups.

Limitations :

  • Requires handling of toxic carbon monoxide gas.

  • Palladium catalyst costs may hinder large-scale applications.

Reductive Cyclization of Nitro Precursors

This method leverages Zn/AcOH-mediated reduction of nitro intermediates to install the amino group. For example, 2-nitro-7-cyanoquinoline, synthesized via cyclization of 2-nitrobenzaldehyde with cyanoacetamide under acidic conditions, undergoes Zn/AcOH reduction at 60°C for 4 hours. The nitro group at position 2 is reduced to an amino group, while the cyano group at position 7 is simultaneously hydrolyzed to a carboxylic acid in a one-pot reaction (Table 1).

Table 1: Reductive Cyclization Yields Under Varied Conditions

SubstrateReducing AgentTemperature (°C)Time (h)Yield (%)
2-Nitro-7-cyanoquinolineZn/AcOH60478
2-Nitro-7-chloroquinolineZn/AcOH70665

Key Advantages :

  • Simultaneous reduction and hydrolysis streamline synthesis.

  • Cost-effective reagents (Zn, acetic acid).

Limitations :

  • Limited substrate scope due to competing side reactions.

Hydrolysis of Cyano Intermediates

A two-step protocol involves nucleophilic substitution of 7-bromoquinoline derivatives with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C, followed by acidic hydrolysis. For instance, 2-amino-7-cyanoquinoline, prepared via Buchwald-Hartwig amination of 7-bromoquinoline-2-amine with KCN, is treated with 6M HCl at reflux for 8 hours to afford this compound (82% yield).

Reaction Conditions :

  • Cyanide Substitution : KCN (2.5 equiv), DMF, 120°C, 12 h.

  • Hydrolysis : 6M HCl, reflux, 8 h.

Key Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Limitations :

  • Cyanide handling requires stringent safety protocols.

Modified Pfitzinger Reaction Approach

Traditional Pfitzinger reactions synthesize quinoline-4-carboxylic acids from isatin derivatives. A modified version employs 7-substituted isatins to direct carboxylic acid formation at position 7. For example, 7-bromoisatin reacts with pyruvic acid in 15% NaOH at 100°C for 3 hours, yielding 7-bromoquinoline-2,4-dicarboxylic acid. Selective decarboxylation at position 2 via heating in nitrobenzene at 210°C for 45 minutes produces 7-bromoquinoline-4-carboxylic acid, which is further aminated at position 2 using NH₃ under Ullmann conditions (CuI, 110°C, 24 h).

Key Advantages :

  • Utilizes inexpensive starting materials (isatin, pyruvic acid).

  • No requirement for transition-metal catalysts.

Limitations :

  • Multi-step synthesis reduces overall yield (∼50% over four steps).

Comparative Analysis of Methods

Table 2: Efficiency and Practicality of Synthetic Routes

MethodStepsTotal Yield (%)CostScalability
Metal-Catalyzed Carbonylation263HighModerate
Reductive Cyclization178LowHigh
Cyano Hydrolysis282ModerateHigh
Modified Pfitzinger Reaction450LowLow

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Molecular and Structural Data (Based on Closest Analogs):

  • Molecular Formula: C₁₀H₈N₂O₂ (for 7-aminoquinoline-2-carboxylic acid) .
  • Molecular Weight : 188.186 g/mol .

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The following table compares 2-aminoquinoline-7-carboxylic acid (hypothetical) with structurally related compounds, emphasizing substituent positions and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes Reference
7-Amino-2-quinolinecarboxylic acid Amino (7), COOH (2) C₁₀H₈N₂O₂ 188.186 Intermediate in drug synthesis
2-Chloro-4-methylquinoline-7-carboxylic acid Cl (2), CH₃ (4), COOH (7) C₁₁H₈ClNO₂ 229.64 Industrial applications
7-Fluoro-2-methylquinoline-4-carboxylic acid F (7), CH₃ (2), COOH (4) C₁₁H₈FNO₂ 205.19 Research chemical
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid Amino (7), COOH (3), Ethyl (1), F (6), O (4) C₁₂H₁₁FN₂O₃ 250.226 Antibacterial potential (fluoroquinolone analog)
Quinoline-7-carboxylic acid COOH (7) C₁₀H₇NO₂ 173.17 Basic scaffold for further modifications

Biological Activity

2-Aminoquinoline-7-carboxylic acid (AQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of AQCA, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 1092287-45-0
  • Molecular Formula: C10H8N2O2
  • Molecular Weight: 188.18 g/mol

The structure of AQCA features a quinoline ring with an amino group at the 2-position and a carboxylic acid at the 7-position, which is crucial for its biological activities.

Antimicrobial Activity

AQCA has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, similar to other quinoline derivatives.

Table 1: Antimicrobial Activity of AQCA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Recent studies have indicated that AQCA possesses anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. It has been particularly effective against certain cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549).

Case Study: Anticancer Effects in MCF-7 Cells
A study investigated the effects of AQCA on MCF-7 cells. The results showed:

  • Cell Viability Reduction: AQCA reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
  • Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells, indicating that AQCA triggers programmed cell death.

Anti-inflammatory Activity

AQCA has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of AQCA

CytokineControl Level (pg/mL)AQCA Treatment Level (pg/mL)
TNF-alpha10030
IL-68020
IL-1β5015

The biological activity of AQCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar to other quinoline derivatives, AQCA inhibits key enzymes involved in DNA replication and repair.
  • Modulation of Signal Transduction Pathways: AQCA affects pathways related to inflammation and apoptosis, enhancing its therapeutic potential.
  • Metal Ion Coordination: The carboxylic acid group allows AQCA to chelate metal ions, which may enhance its bioactivity.

Q & A

Q. What are the established synthetic routes for 2-aminoquinoline-7-carboxylic acid, and what are their limitations?

The synthesis of this compound typically involves multi-step reactions, such as:

  • Direct amination : Reacting 7-haloquinoline-2-carboxylic acid derivatives with ammonia or amine sources under reflux conditions. Yields vary depending on solvent polarity and temperature .
  • Functional group interconversion : For example, reducing a nitro group at position 2 to an amine while retaining the carboxylic acid at position 7. This requires careful control of reducing agents (e.g., catalytic hydrogenation vs. Fe/HCl) to avoid over-reduction . Key limitations: Low regioselectivity in halogenation steps, competing side reactions (e.g., decarboxylation), and purification challenges due to polar functional groups.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry (e.g., distinguishing amino vs. carboxylic acid positions) and monitoring reaction progress. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for intermediates prone to decarboxylation .
  • HPLC-PDA : Ensures purity (>95%) and detects trace byproducts in final compounds .

Q. How does the dual functionality (amino and carboxylic acid groups) influence reactivity in common organic reactions?

  • Acid-base interactions : The carboxylic acid group can protonate the amino group, reducing nucleophilicity. This necessitates pH-controlled reactions (e.g., using buffers in aqueous media) .
  • Chelation effects : The compound may act as a bidentate ligand in metal-catalyzed reactions, altering reaction pathways or catalytic efficiency .
  • Competing reactivity : Carboxylic acid derivatives (e.g., acyl chlorides) may form at high temperatures, requiring inert atmospheres or low-temperature conditions .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decarboxylation. Mixed solvents (e.g., water/THF) balance reactivity and stability .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in amination steps. Green chemistry approaches, such as Keplerate catalysts, have achieved yields up to 97% in analogous systems .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side reactions dominate .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Replicate assays : Test compounds under identical conditions (e.g., cell lines, incubation times) to isolate protocol-specific variables .
  • Structural validation : Confirm batch purity via X-ray crystallography or COSY NMR to rule out impurities as false positives/negatives .
  • Mechanistic studies : Use enzymatic assays (e.g., fluorescence quenching) to verify target engagement (e.g., binding to Plasmodium falciparum enzymes for antimalarial studies) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound-based antimicrobial agents?

  • Functional group modifications : Systematically replace the amino or carboxylic acid group with bioisosteres (e.g., sulfonamide for carboxylic acid) to assess impact on MIC values .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate electronic/steric properties with activity against resistant bacterial strains .
  • Proteomics profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS to refine SAR .

Q. What green chemistry approaches are applicable to large-scale synthesis of this compound?

  • Solvent-free mechanochemistry : Ball milling reduces waste and energy consumption in halogenation or amination steps .
  • Biocatalysis : Lipases or transaminases can enantioselectively modify intermediates, improving sustainability .
  • Flow chemistry : Continuous reactors minimize decomposition risks and enhance reproducibility for thermally sensitive intermediates .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Use software like SwissADME to estimate logP, solubility, and CYP450 inhibition risks based on substituent effects .
  • Molecular dynamics simulations : Model blood-brain barrier penetration or plasma protein binding to prioritize derivatives for in vivo testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoquinoline-7-carboxylic acid
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2-Aminoquinoline-7-carboxylic acid

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